Capecitabine-2',3'-cyclic Carbonate

Capecitabine-2',3'-cyclic Carbonate In Vivo Efficacy L1210 Leukemia

Capecitabine-2',3'-cyclic Carbonate (CAS 921769-65-5) is a cyclic carbonate fluoropyrimidine prodrug demonstrating a 35% improvement in mean survival time over capecitabine in the L1210 leukemia model. Its non-mutagenic Ames profile (≤5 mg/plate) contrasts sharply with 5-FU genotoxicity. Distinct IC50 values (0.07 mg/mL HeLa; 0.09 mg/mL MCF-7) support cellular uptake and target engagement studies. As EP Impurity F / USP Related Compound C, it is mandatory for HPLC, UPLC, and LC-MS method validation per pharmacopeial monographs. Not interchangeable with 5-FU or capecitabine. For research and analytical use only.

Molecular Formula C16H20FN3O7
Molecular Weight 385.34 g/mol
Cat. No. B8034433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapecitabine-2',3'-cyclic Carbonate
Molecular FormulaC16H20FN3O7
Molecular Weight385.34 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3
InChIInChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)/t8-,10-,11-,13-/m1/s1
InChIKeyVTAMAYSBXXKQPB-UORFTKCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capecitabine-2',3'-cyclic Carbonate: Product Overview and Scientific Context


Capecitabine-2',3'-cyclic Carbonate (CAS 921769-65-5), also designated as Capecitabine EP Impurity F or USP Capecitabine Related Compound C, is a 5'-deoxy-5-fluorocytidine derivative characterized by a cyclic 2',3'-carbonate moiety [1]. It is chemically defined as pentyl N-[1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate, with a molecular weight of 385.34 g/mol [1]. Structurally related to the anticancer prodrug capecitabine, this compound has been investigated in preclinical studies for its own anticancer properties and serves as a critical reference material in pharmaceutical quality control .

Why Capecitabine-2',3'-cyclic Carbonate Cannot Be Simply Substituted by Other Fluoropyrimidine Analogs


Fluoropyrimidine-based anticancer agents, including capecitabine, 5-fluorouracil (5-FU), and doxifluridine, exhibit divergent metabolic activation pathways, tumor selectivity profiles, and toxicity thresholds that preclude their direct substitution [1][2]. Capecitabine-2',3'-cyclic Carbonate introduces a distinct cyclic carbonate pharmacophore that alters its physicochemical properties and, critically, its in vivo antitumor efficacy and therapeutic window [1]. As demonstrated in comparative preclinical studies, the mean survival time (MST) in L1210 leukemia-bearing mice differs markedly between this compound and capecitabine at equimolar doses, underscoring the non-equivalence of these agents . Therefore, selection of Capecitabine-2',3'-cyclic Carbonate for research or analytical applications is not interchangeable with other fluoropyrimidines and must be based on its unique performance characteristics.

Quantitative Differentiation Evidence for Capecitabine-2',3'-cyclic Carbonate


In Vivo Antitumor Efficacy in L1210 Leukemia Model: Superior Mean Survival Time vs. Capecitabine

In a direct head-to-head in vivo study using the L1210 murine leukemia model, Capecitabine-2',3'-cyclic Carbonate (Compound 5a) demonstrated a statistically significant improvement in mean survival time (MST) compared to the reference drug capecitabine. Following oral administration, the compound achieved an MST of 17.3 days at a dose of 1.5 mmol/kg/day, whereas capecitabine yielded an MST of 12.8 days . This represents a 4.5-day (35%) extension in survival time, indicating a clear efficacy advantage in this preclinical model.

Capecitabine-2',3'-cyclic Carbonate In Vivo Efficacy L1210 Leukemia Mean Survival Time

Differential In Vitro Cytotoxicity Across Cancer Cell Lines

The in vitro antiproliferative activity of Capecitabine-2',3'-cyclic Carbonate (Compound 5a) was evaluated against a panel of human cancer cell lines using the MTT assay. The compound exhibited distinct potency profiles compared to the clinical standard 5-fluorouracil (5-FU). Notably, against the HeLa cervical cancer cell line, Compound 5a demonstrated an IC50 of 0.07 mg/mL, while 5-FU showed an IC50 of 0.04 mg/mL . Against MCF-7 breast cancer cells, the IC50 values were 0.09 mg/mL for Compound 5a and 0.05 mg/mL for 5-FU . These data confirm that the cyclic carbonate derivative possesses a unique cytotoxicity fingerprint, which differs from the direct-acting metabolite 5-FU.

Capecitabine-2',3'-cyclic Carbonate In Vitro Cytotoxicity IC50 Cancer Cell Lines

Non-Mutagenic Profile: Ames Test Data vs. 5-FU

In an evaluation of genotoxic potential, Capecitabine-2',3'-cyclic Carbonate (Compound 5a) was subjected to the bacterial reverse mutation (Ames) test using Salmonella typhimurium strains TA1537, TA1535, TA98, TA100, and TA102. The compound showed no mutagenic activity at doses up to 5 mg/plate, both in the presence and absence of metabolic activation (S9 mix) . This result is significant when compared to the known mutagenic and cytotoxic profile of 5-fluorouracil (5-FU), which exhibits dose-dependent mutagenicity and an LD50 of 115 mg/kg in mice [1].

Capecitabine-2',3'-cyclic Carbonate Ames Test Mutagenicity Safety

Physicochemical Differentiation: LogP and Structural Uniqueness

The incorporation of a cyclic 2',3'-carbonate moiety fundamentally alters the physicochemical profile of the molecule compared to its parent compound, capecitabine. Capecitabine-2',3'-cyclic Carbonate has a calculated LogP value of 1.956 . In contrast, capecitabine exhibits a lower LogP of approximately 0.6 [1]. This 1.35 unit increase in LogP indicates a >20-fold greater lipophilicity, which can significantly influence membrane permeability, tissue distribution, and pharmacokinetic behavior [1].

Capecitabine-2',3'-cyclic Carbonate LogP Physicochemical Properties Cyclic Carbonate

Analytical Reference Material: High Purity for Pharmaceutical Quality Control

As a pharmacopeial impurity standard (EP Impurity F, USP Related Compound C), Capecitabine-2',3'-cyclic Carbonate is supplied with a certified purity of ≥98.90% as determined by HPLC . This high degree of purity is essential for its role in analytical method development and validation, where accurate quantification of this specific impurity is required for regulatory compliance in capecitabine drug substance and product release [1]. The compound is stored at -20°C to ensure long-term stability of this high purity [1].

Capecitabine-2',3'-cyclic Carbonate Reference Standard Impurity Analysis HPLC Purity

Optimal Application Scenarios for Capecitabine-2',3'-cyclic Carbonate Based on Verified Evidence


Preclinical Efficacy Studies in Leukemia Models

Given the demonstrated 35% improvement in mean survival time over capecitabine in the L1210 leukemia model [1], this compound is ideally suited for preclinical studies investigating enhanced therapeutic outcomes in hematological malignancies. The in vivo efficacy data provides a strong rationale for prioritizing this derivative over capecitabine in xenograft or syngeneic mouse models of leukemia.

Cytotoxicity Profiling and Mechanistic Studies

The compound's unique in vitro cytotoxicity fingerprint, with IC50 values of 0.07 mg/mL against HeLa and 0.09 mg/mL against MCF-7 cells, compared to 0.04 mg/mL and 0.05 mg/mL for 5-FU [1], makes it a valuable tool for mechanistic studies. Researchers can employ this compound to dissect differences in cellular uptake, metabolic activation, and target engagement between cyclic carbonate prodrugs and direct-acting metabolites.

Safety and Mutagenicity Profiling in Drug Discovery

The compound's non-mutagenic profile in the Ames test up to 5 mg/plate [1] contrasts with the known mutagenicity of 5-FU. This attribute supports its use in early-stage drug discovery for lead optimization, particularly when screening for fluoropyrimidine analogs with reduced genotoxic liability.

Analytical Method Development and Pharmaceutical Quality Control

As a certified reference standard with a purity of ≥98.90% [1], Capecitabine-2',3'-cyclic Carbonate is indispensable for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify this specific impurity in capecitabine drug substance and finished product. Its use is mandated by major pharmacopeias to ensure batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capecitabine-2',3'-cyclic Carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.